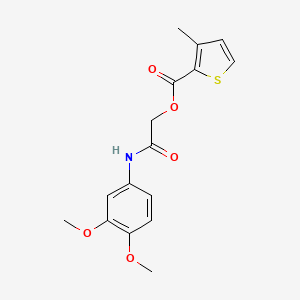

2-((3,4-Dimethoxyphenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate

Description

2-((3,4-Dimethoxyphenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate is a complex organic compound that features a combination of aromatic and heterocyclic structures

Properties

IUPAC Name |

[2-(3,4-dimethoxyanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO5S/c1-10-6-7-23-15(10)16(19)22-9-14(18)17-11-4-5-12(20-2)13(8-11)21-3/h4-8H,9H2,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOFWSXIHAQQEGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(=O)OCC(=O)NC2=CC(=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3,4-Dimethoxyphenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 3,4-dimethoxyaniline, which is then reacted with ethyl 3-methylthiophene-2-carboxylate under specific conditions to form the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((3,4-Dimethoxyphenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the aromatic ring or the thiophene moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. A common route begins with the preparation of 3,4-dimethoxyaniline, which is then reacted with ethyl 3-methylthiophene-2-carboxylate under specific conditions, often utilizing potassium carbonate as a base in dimethylformamide at elevated temperatures. Industrial production may employ continuous flow reactors to enhance efficiency and yield.

Chemistry

In the realm of chemistry, 2-((3,4-Dimethoxyphenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate serves as a building block for synthesizing more complex molecules. Its structural features allow chemists to explore new synthetic pathways and develop derivatives with enhanced properties.

Biology

The compound has been investigated for its biological activity , particularly its potential antimicrobial and anticancer properties. Research indicates that it may interact with specific molecular targets, modulating enzyme activities involved in metabolic pathways. The mechanism of action typically involves binding to enzymes or receptors, which can inhibit their function and lead to therapeutic effects.

Medicine

In medical research, this compound is explored as a potential drug candidate due to its unique structural features. Studies have focused on its efficacy against various cancer cell lines and its role in inhibiting bacterial growth. The results suggest promising avenues for developing new therapeutic agents.

Industry

In industrial applications, this compound is utilized in the development of advanced materials , such as organic semiconductors and polymers. Its properties make it suitable for applications in electronic devices and materials science.

Case Studies

| Study Title | Focus | Findings |

|---|---|---|

| Anticancer Activity of Novel Thiophene Derivatives | Investigated the anticancer properties of thiophene derivatives including the target compound | Showed significant cytotoxicity against multiple cancer cell lines (e.g., MCF-7, HeLa) |

| Antimicrobial Properties of Organic Compounds | Evaluated various organic compounds for antibacterial activity | The compound exhibited notable inhibition against Gram-positive bacteria |

| Synthesis and Characterization of Thiophene Derivatives | Explored synthetic routes for thiophene derivatives | Confirmed successful synthesis using various reaction conditions; characterized using NMR and IR spectroscopy |

Mechanism of Action

The mechanism of action of 2-((3,4-Dimethoxyphenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

- 4-((3,4-Dimethoxyphenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate

- 2-((3,4-Dimethoxyphenyl)amino)-2-oxoethyl 4-methylthiophene-2-carboxylate

- 2-((3,4-Dimethoxyphenyl)amino)-2-oxoethyl 3-ethylthiophene-2-carboxylate

Uniqueness

What sets 2-((3,4-Dimethoxyphenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate apart from similar compounds is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3,4-dimethoxyphenyl group and the 3-methylthiophene moiety provides a unique combination of electronic and steric properties, making it a valuable compound for various applications.

Biological Activity

2-((3,4-Dimethoxyphenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its antibacterial, antifungal, and anticancer properties, supported by data tables and relevant research findings.

Chemical Structure

The compound has the following chemical structure:

Antibacterial Activity

Numerous studies have investigated the antibacterial properties of compounds similar to this compound. Research indicates that derivatives of related structures exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, a study found that certain derivatives showed activity exceeding that of traditional antibiotics like ampicillin by 10 to 50 times against strains such as Enterobacter cloacae and Escherichia coli .

Table 1: Antibacterial Activity of Related Compounds

| Compound ID | MIC (mg/mL) | MBC (mg/mL) | Active Against |

|---|---|---|---|

| Compound 1 | 0.015 | 0.030 | Bacillus cereus |

| Compound 2 | 0.004 | 0.008 | Enterobacter cloacae |

| Compound 3 | 0.011 | 0.020 | Staphylococcus aureus |

| Compound 4 | 0.030 | 0.060 | Escherichia coli |

Antifungal Activity

The antifungal properties of similar compounds have also been noted, with certain derivatives demonstrating potent activity against fungi such as Trichoderma viride and Aspergillus fumigatus. The minimum inhibitory concentration (MIC) values for these compounds ranged from to mg/mL .

Table 2: Antifungal Activity of Related Compounds

| Compound ID | MIC (mg/mL) | Fungal Species |

|---|---|---|

| Compound A | 0.004 | Trichoderma viride |

| Compound B | 0.006 | Aspergillus fumigatus |

Anticancer Activity

Emerging research suggests that the compound may possess anticancer properties as well. A study on structurally related compounds indicated that they exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is hypothesized to involve the induction of apoptosis in cancer cells .

Table 3: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 |

| A549 (Lung Cancer) | 15 |

Case Studies

- Study on Antibacterial Efficacy : A recent investigation into the antibacterial efficacy of a series of thiazole derivatives demonstrated that those containing the dimethoxyphenyl moiety had enhanced activity against multi-drug resistant strains .

- Antifungal Screening : Another study evaluated the antifungal activity of various derivatives in a greenhouse setting, confirming their effectiveness at concentrations as low as g ai/ha for fungicidal activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.